molecular formula C11H6Br2O4 B11631533 methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 65673-59-8

methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11631533
CAS No.: 65673-59-8
M. Wt: 361.97 g/mol
InChI Key: QGPJDVCYRJDELG-UHFFFAOYSA-N
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Description

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C11H6Br2O4, is characterized by the presence of two bromine atoms at positions 6 and 8 on the chromene ring, which can significantly influence its chemical behavior and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of methyl 2-oxo-2H-chromene-3-carboxylate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent chromene derivative.

    Oxidation Reactions: The chromene ring can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

  • Substitution reactions yield various substituted chromenes.
  • Reduction reactions yield the parent chromene derivative.
  • Oxidation reactions yield chromene derivatives with additional functional groups.

Scientific Research Applications

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and chromene ring. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

Comparison: Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of two bromine atoms, which can significantly alter its reactivity and biological properties compared to its mono-brominated or non-brominated counterparts. The dibromo substitution can enhance its ability to participate in substitution reactions and may also influence its interaction with biological targets, potentially leading to different biological activities .

Biological Activity

Methyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a brominated chromene derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of chromene derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound has the molecular formula C10H6Br2O4C_{10}H_6Br_2O_4 and a molecular weight of approximately 348.96 g/mol. The compound features two bromine atoms at positions 6 and 8 and a carboxylate group at position 3 on the chromene ring. Its structural characteristics contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and Staphylococcus aureus . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival. Specifically, it inhibits protein tyrosine kinases (PTKs), which play a crucial role in cancer cell signaling . The compound's ability to interfere with these pathways suggests it could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits phospholipase A2 (sPLA2), an enzyme involved in the inflammatory response, with an IC50 value of 3.1 nmol . This inhibition can reduce the production of pro-inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases.

The biological effects of this compound are largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as sPLA2 and PTKs.
  • Cell Signaling Modulation : It influences cellular signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Research Findings

Study Biological Activity Findings
AnticancerInduces apoptosis in cancer cells by inhibiting PTKs.
Anti-inflammatoryInhibits sPLA2 with an IC50 of 3.1 nmol.
AntimicrobialMIC values against E. coli at 50 mg/mL; effective against S. aureus.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.
  • Cancer Cell Line Studies : Experiments conducted on various cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Properties

CAS No.

65673-59-8

Molecular Formula

C11H6Br2O4

Molecular Weight

361.97 g/mol

IUPAC Name

methyl 6,8-dibromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H6Br2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3

InChI Key

QGPJDVCYRJDELG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br

Origin of Product

United States

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